Cas no 2828446-94-0 (3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide)

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide
- F73391
- SCHEMBL15189791
- 2828446-94-0
- 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
- MFCD18734092
-
- インチ: 1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H2,17,18)
- InChIKey: SNHULAXDTVPOLH-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C=CC(CCC(N)=O)=CC=2)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 275.1692737g/mol
- どういたいしつりょう: 275.1692737g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.6
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024I2P-100mg |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide |
2828446-94-0 | 95% | 100mg |
$54.00 | 2023-12-17 | |
1PlusChem | 1P024I2P-250mg |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide |
2828446-94-0 | 95% | 250mg |
$91.00 | 2023-12-17 | |
Ambeed | A352191-250mg |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide |
2828446-94-0 | 95% | 250mg |
$110.0 | 2025-03-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158446-100mg |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide |
2828446-94-0 | 95% | 100mg |
¥583 | 2023-09-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00722591-250mg |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide |
2828446-94-0 | 95% | 250mg |
¥750.0 | 2023-04-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158446-250mg |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide |
2828446-94-0 | 95% | 250mg |
¥990 | 2023-09-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00722591-1g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide |
2828446-94-0 | 95% | 1g |
¥2025.0 | 2023-04-07 | |
Ambeed | A352191-1g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide |
2828446-94-0 | 95% | 1g |
$297.0 | 2025-03-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158446-1g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide |
2828446-94-0 | 95% | 1g |
¥2673 | 2023-09-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00722591-100mg |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide |
2828446-94-0 | 95% | 100mg |
¥442.0 | 2023-04-07 |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamideに関する追加情報
Introduction to 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide (CAS No. 2828446-94-0)
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide (CAS No. 2828446-94-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential applications in various therapeutic areas. The presence of a boronic ester moiety and an amide functional group makes it a versatile candidate for further exploration in drug discovery and development.
The boronic ester functional group in 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is particularly noteworthy due to its reactivity and stability under physiological conditions. Boronic esters are widely used in Suzuki-Miyaura coupling reactions, which are fundamental in the synthesis of complex organic molecules. This reactivity allows for the facile introduction of various substituents at the phenyl ring, thereby expanding the chemical diversity and potential biological activities of the compound.
Recent studies have highlighted the potential of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide in the treatment of neurodegenerative diseases. The amide functional group in this compound can interact with specific protein targets involved in neurodegeneration, such as tau protein aggregation and amyloid-beta formation. These interactions have been shown to modulate the aggregation process and reduce neurotoxicity in vitro and in animal models.
In addition to its potential neuroprotective effects, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular disorders and autoimmune conditions. The compound's ability to inhibit pro-inflammatory cytokines and reduce oxidative stress makes it a promising candidate for developing new anti-inflammatory therapies.
The pharmacokinetic properties of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide have been extensively studied to ensure its suitability for clinical applications. Preclinical data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has been shown to have good oral bioavailability and a long half-life in vivo, which are essential characteristics for a drug candidate.
To further validate its therapeutic potential, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide has undergone several phases of clinical trials. Early-phase trials have demonstrated its safety and tolerability at various dose levels. Phase II trials are currently underway to evaluate its efficacy in treating specific conditions such as Alzheimer's disease and rheumatoid arthritis. Preliminary results from these trials are encouraging and suggest that the compound may offer significant benefits over existing treatments.
The structural flexibility of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide also opens up possibilities for structure-based drug design. Computational methods such as molecular docking and molecular dynamics simulations have been employed to predict the binding modes of this compound with target proteins. These studies provide valuable insights into the molecular mechanisms underlying its biological activities and guide the rational design of more potent analogs.
In conclusion, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide (CAS No. 2828446-94-0) represents a promising lead compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs. Ongoing research efforts aim to optimize its efficacy and safety profile while exploring new avenues for its clinical application.
2828446-94-0 (3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide) 関連製品
- 1807282-71-8(3-Cyano-4,5-dimethylphenylacetic acid)
- 686743-53-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)sulfonylacetamide)
- 2229312-17-6(1-{bicyclo2.2.1hept-5-en-2-yl}cyclopentane-1-carboxylic acid)
- 1160293-22-0(2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester)
- 1275403-06-9(5-(4-Fluoro-3-methylphenyl)indoline)
- 1806968-22-8(5-Chloro-2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine)
- 2172153-13-6(4-(4-cyclopropylphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid)
- 2091608-29-4(Benzenepropanesulfonyl chloride, 4-(difluoromethoxy)-α-methyl-)
- 1448046-00-1(N-(3-methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 1261645-35-5(COc1ccc(F)cc1OC(F)F)
